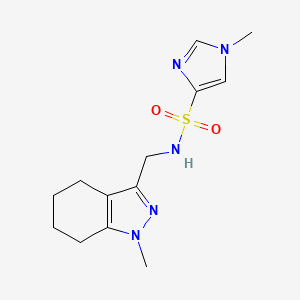

1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H19N5O2S and its molecular weight is 309.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that integrates an imidazole moiety with an indazole derivative. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural features of this compound suggest various mechanisms of action that may contribute to its biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2S, with a molecular weight of approximately 336.42 g/mol. The structural components include:

- Imidazole ring : Known for its role in various biological processes.

- Indazole moiety : Associated with significant biological activities.

The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, indazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often fall within the low micromolar range, indicating potent activity against pathogens .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Indazole Derivative A | S. aureus | 0.78 |

| Indazole Derivative B | E. coli | 0.097 |

Anticancer Activity

The compound's potential anticancer activity is also significant. Studies have demonstrated that indazole derivatives can inhibit the proliferation of cancer cells through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For example, compounds structurally related to this imidazole derivative have been shown to target specific kinases involved in cancer signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound may also possess therapeutic potential in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act on specific receptors involved in inflammatory and cancer pathways.

- Signal Transduction Interference : By affecting kinase activity, the compound can disrupt signaling pathways critical for cell growth and survival.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Antimicrobial Efficacy : A study evaluated a series of indazole derivatives against a panel of bacterial strains and found that certain derivatives exhibited MIC values comparable to established antibiotics .

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that analogs of this compound could significantly reduce cell viability in a dose-dependent manner .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its medicinal properties:

- Antimicrobial Activity : Studies have indicated that compounds with imidazole and indazole derivatives exhibit significant antimicrobial effects. This has led to research focusing on their potential as new antibiotics or antifungal agents .

- Anticancer Properties : Various derivatives of indazole have shown promise in inhibiting cancer cell proliferation. Research suggests that the unique structural features of 1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-imidazole-4-sulfonamide may enhance its efficacy against specific cancer types.

Biological Research

The biological applications of this compound extend to:

- Enzyme Inhibition : The indazole moiety is known for its ability to inhibit certain enzymes involved in metabolic pathways. This property is being explored for developing therapeutic agents targeting metabolic diseases .

- Receptor Interaction : The compound may interact with various receptors in the body, potentially leading to anti-inflammatory effects. Research is ongoing to elucidate these mechanisms further .

Material Science

In addition to biological applications, this compound has implications in material science:

- Electronic Properties : The unique combination of indazole and imidazole structures may lead to materials with specific electronic properties suitable for organic electronics or sensors.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by researchers evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting the potential for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, making it a candidate for further development as an anticancer drug.

Análisis De Reacciones Químicas

Hydrolysis of Sulfonamide Group

The sulfonamide functional group undergoes hydrolysis under strongly acidic or basic conditions. In aqueous HCl (2–4 N) at reflux temperatures (80–100°C), cleavage yields 1-methyl-1H-imidazole-4-sulfonic acid and the corresponding indazole-methylamine derivative. Alkaline hydrolysis (NaOH, 6–8 M) at 60–80°C produces sodium sulfonate salts.

Key Data:

| Condition | Reagents | Temperature | Product |

|---|---|---|---|

| Acidic | 3N HCl | 90°C, 6h | Imidazole sulfonic acid + indazole amine |

| Basic | 6M NaOH | 70°C, 4h | Sodium sulfonate + methylindazole intermediate |

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide nitrogen participates in nucleophilic displacement reactions. With alkyl halides (e.g., methyl iodide, benzyl chloride) in DMF using K₂CO₃ as a base, N-alkylation occurs to form secondary sulfonamides. Aryl boronic acids undergo Suzuki-Miyaura coupling under Pd(PPh₃)₄ catalysis to introduce aryl groups .

Example Protocol :

-

Reactants: 3-Iodoindazole derivative, aryl boronic acid

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Conditions: 80°C, 12h

-

Yield: 60–75% (isolated via column chromatography)

Cyclization Reactions

The tetrahydroindazole core facilitates intramolecular cyclization. Under microwave irradiation (150°C) with CuI and DIPEA in DMF, the indazole’s NH group reacts with proximal electrophiles to form fused bicyclic structures. This reactivity is exploited to generate tricyclic derivatives with enhanced biological activity.

Key Observations:

-

Cyclization efficiency depends on substituent steric effects.

-

Microwave conditions reduce reaction times from 24h to 30 minutes.

Cross-Coupling at Imidazole Ring

The 1-methylimidazole moiety undergoes regioselective C-H functionalization. Using Pd(OAc)₂ and Ag₂CO₃ in DCE, arylation occurs at the C5 position of the imidazole ring . This modification retains sulfonamide integrity while diversifying electronic properties .

Spectral Evidence :

-

¹H NMR: Downfield shifts (δ 8.0–8.1 ppm) confirm imidazole C5 arylation.

-

MS: Molecular ion peaks align with expected m/z for arylated products.

Functionalization of Methyl Linker

The methylene bridge between indazole and imidazole undergoes oxidation with KMnO₄ in acidic media (H₂SO₄), converting it to a carbonyl group. Reductive amination with NaBH₃CN introduces secondary amines at this position.

Comparative Reactivity:

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄/H⁺ | Ketone derivative |

| Reductive Amination | NaBH₃CN/R-NH₂ | Secondary amine |

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

-

Acidic (pH 2): Gradual sulfonamide hydrolysis (t₁/₂ = 8h).

-

Neutral (pH 7.4): Stable for >24h.

-

Basic (pH 10): Rapid decomposition (t₁/₂ = 1.5h).

Propiedades

IUPAC Name |

1-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2S/c1-17-8-13(14-9-17)21(19,20)15-7-11-10-5-3-4-6-12(10)18(2)16-11/h8-9,15H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXDLVIBBJLODT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.